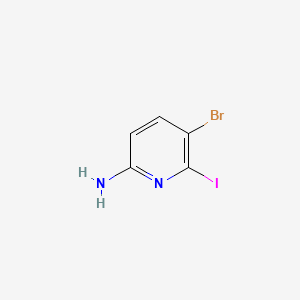

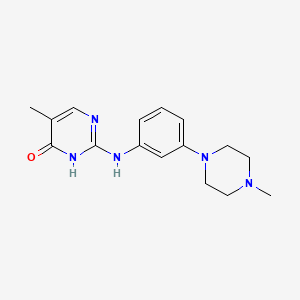

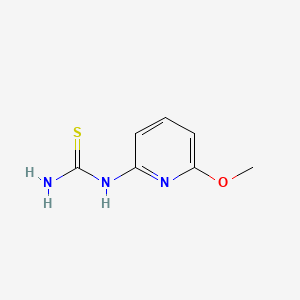

![molecular formula C14H10ClNS B572114 2-Chloro-4-[2-(methylsulfanyl)phenyl]benzonitrile CAS No. 1237083-91-8](/img/structure/B572114.png)

2-Chloro-4-[2-(methylsulfanyl)phenyl]benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloro-4-[2-(methylsulfanyl)phenyl]benzonitrile (2C4MSPBN) is a chemical compound used in a variety of scientific research applications. It is a colorless solid with a molecular weight of 222.6 g/mol and a melting point of 33-35°C. 2C4MSPBN is a versatile compound with a wide range of uses in organic chemistry, pharmaceuticals, and biochemistry.

Applications De Recherche Scientifique

Chemical Structure and Properties

- Oxidation Studies and Molecular Structure: Compounds related to 2-Chloro-4-[2-(methylsulfanyl)phenyl]benzonitrile have been studied for their oxidation reactions and molecular structure. For instance, the oxidation of 3-methylsulfanyl-2-phenyl-1-benzofuran with 3-chloroperoxybenzoic acid has been explored, revealing insights into the structural properties of such compounds (Choi et al., 2008). Similar studies have been conducted on related compounds, highlighting their molecular structures and the effects of oxidation (Choi et al., 2008).

Biological Activity and Applications

- Antitumor Activity and DNA Binding: A compound synthesized from 4-(2-bromoacetyl)benzonitrile exhibits antitumor activity against U937 cancer cells and shows DNA binding properties (Bera et al., 2021). This suggests potential therapeutic applications in cancer treatment and a deeper understanding of DNA interactions.

- Metabolic Pathways in Drug Development: The metabolic fate of a compound structurally related to 2-Chloro-4-[2-(methylsulfanyl)phenyl]benzonitrile, used as a Hedgehog pathway inhibitor, has been explored in rats and dogs. This study provides insights into the absorption, distribution, metabolism, and excretion of such compounds, which are crucial in drug development (Yue et al., 2011).

Chemical Reactions and Synthesis

- Cyanation Reactions and Synthesis: The synthesis of 2-(alkylamino)benzonitriles through cyanation reactions, where compounds similar to 2-Chloro-4-[2-(methylsulfanyl)phenyl]benzonitrile are used, highlights their role in creating new chemical entities (Dong et al., 2015).

- Synthesis of Novel Heterocycles: Research into the synthesis of novel heterocycles using 2-chloro-4-(methylsulfonyl)benzoyl chloride, a compound related to 2-Chloro-4-[2-(methylsulfanyl)phenyl]benzonitrile, demonstrates the versatility of these compounds in creating new molecular structures (Coppo & Fawzi, 1998).

Propriétés

IUPAC Name |

2-chloro-4-(2-methylsulfanylphenyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNS/c1-17-14-5-3-2-4-12(14)10-6-7-11(9-16)13(15)8-10/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMTFSJOXTVBOKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C2=CC(=C(C=C2)C#N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90742684 |

Source

|

| Record name | 3-Chloro-2'-(methylsulfanyl)[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90742684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-[2-(methylsulfanyl)phenyl]benzonitrile | |

CAS RN |

1237083-91-8 |

Source

|

| Record name | 3-Chloro-2'-(methylsulfanyl)[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90742684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

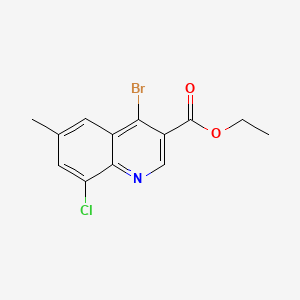

![1-(2-Fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B572033.png)

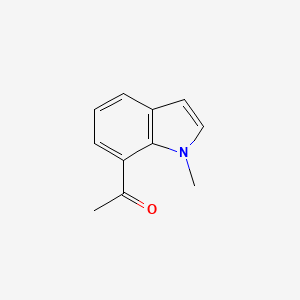

![3'-Fluoro-5'-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B572035.png)

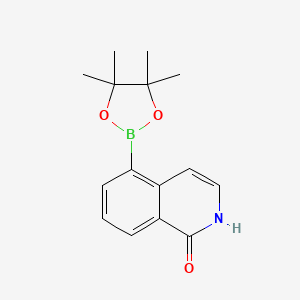

![Tert-butyl 5-bromo-3-(chloromethyl)pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B572040.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-5-(trifluoromethyl)benzoic acid](/img/structure/B572051.png)